molecular formula C8H11BrF2O B2561357 1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane CAS No. 2567504-99-6

1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane

Cat. No. B2561357
CAS RN: 2567504-99-6
M. Wt: 241.076
InChI Key: KHIHANRLNPVTIA-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]heptane is a type of organic compound that belongs to the class of hydrocarbons known as norbornanes . These are compounds containing a norbornane moiety, which consists of a cyclohexane fused to a cyclopropane .


Synthesis Analysis

The synthesis of bicyclo[2.2.1]heptane derivatives often involves [2+2] cycloaddition reactions . This is a type of chemical reaction, specifically a cycloaddition reaction, that can be used to create cyclic structures .


Molecular Structure Analysis

The molecular structure of a compound like this would likely be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Bicyclo[2.2.1]heptane derivatives can undergo a variety of chemical reactions. For example, they can participate in Lewis acid-catalyzed transannular double cyclization reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would likely be determined using a variety of analytical techniques, including NMR, IR, and mass spectrometry (MS), as well as physical methods such as melting point determination .

Scientific Research Applications

Synthesis and Structural Analysis

A study by Majchrzak et al. (1983) on the synthesis of a new heterocyclic system demonstrates the utility of bicyclic compounds in creating complex molecular structures, hinting at the potential methodologies that could be applied to the synthesis of "1-(Bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane" for diverse applications in medicinal chemistry and materials science (Majchrzak, Kotelko, & Lambert, 1983).

Molecular Geometry and Interactions

The molecular geometry and interactions of bicyclic compounds are essential for their reactivity and potential applications. Kelly et al. (2012) provided insights into the normal geometry of the oxabicycloheptane unit and its implications for molecular interactions, which are critical for understanding the reactivity and applications of "this compound" in creating novel compounds (Kelly, Sulon, Pham, Xiang, Sykora, & Forbes, 2012).

Reactivity Towards Brønsted Acids

The reactivity of 7-oxabicycloheptadiene derivatives towards Brønsted acids, as explored by Maggiani et al. (1999), showcases the potential chemical transformations that bicyclic compounds can undergo. This reactivity is crucial for synthetic chemistry applications, providing a foundation for the development of new synthesis pathways that could include "this compound" (Maggiani, Tubul, & Brun, 1999).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product .

Future Directions

The future directions for research on a compound like this could include further studies to better understand its physical and chemical properties, potential uses, and safety considerations. This could involve laboratory experiments, computational studies, and possibly even clinical trials if the compound is intended for use as a drug .

properties

IUPAC Name

1-(bromomethyl)-4-(difluoromethyl)-2-oxabicyclo[2.2.1]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrF2O/c9-4-8-2-1-7(3-8,5-12-8)6(10)11/h6H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIHANRLNPVTIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(CO2)C(F)F)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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